Cas no 1787525-94-3 (3-(2,4-Difluorophenyl)-3-(trifluoroacetamido)propanoic acid)

3-(2,4-Difluorophenyl)-3-(trifluoroacetamido)propanoic acid is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research. Its structure features a difluorophenyl group and a trifluoroacetamido moiety, contributing to enhanced metabolic stability and lipophilicity, which may improve bioavailability in drug development. The presence of fluorine atoms also increases electronegativity, potentially influencing binding affinity in target interactions. This compound serves as a versatile intermediate for synthesizing more complex molecules, particularly in the development of protease inhibitors or fluorinated bioactive agents. Its well-defined chemical properties make it suitable for controlled modifications in medicinal chemistry, offering researchers a precise tool for structure-activity relationship studies.
3-(2,4-Difluorophenyl)-3-(trifluoroacetamido)propanoic acid structure
1787525-94-3 structure
Product Name:3-(2,4-Difluorophenyl)-3-(trifluoroacetamido)propanoic acid
CAS No:1787525-94-3
MF:C11H8F5NO3
MW:297.178140640259
CID:5631195
PubChem ID:110838667
Update Time:2025-05-21

3-(2,4-Difluorophenyl)-3-(trifluoroacetamido)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28289586
    • 1787525-94-3
    • 3-(2,4-difluorophenyl)-3-(trifluoroacetamido)propanoic acid
    • 3-(2,4-Difluorophenyl)-3-(trifluoroacetamido)propanoic acid
    • Inchi: 1S/C11H8F5NO3/c12-5-1-2-6(7(13)3-5)8(4-9(18)19)17-10(20)11(14,15)16/h1-3,8H,4H2,(H,17,20)(H,18,19)
    • InChI Key: CZHAJZMGMCDYFX-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C(CC(=O)O)NC(C(F)(F)F)=O)F

Computed Properties

  • Exact Mass: 297.04243393g/mol
  • Monoisotopic Mass: 297.04243393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 66.4Ų

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Additional information on 3-(2,4-Difluorophenyl)-3-(trifluoroacetamido)propanoic acid

Introduction to 3-(2,4-Difluorophenyl)-3-(trifluoroacetamido)propanoic acid (CAS No. 1787525-94-3)

3-(2,4-Difluorophenyl)-3-(trifluoroacetamido)propanoic acid (CAS No. 1787525-94-3) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound is characterized by its unique structural features, including a difluorophenyl group and a trifluoroacetamido moiety, which contribute to its biological activity and chemical stability.

The molecular formula of 3-(2,4-Difluorophenyl)-3-(trifluoroacetamido)propanoic acid is C11H8F5NO3, and its molecular weight is approximately 285.18 g/mol. The compound's structure consists of a central propanoic acid backbone with a 2,4-difluorophenyl substituent and a trifluoroacetamido group attached to the β-carbon. These functional groups endow the molecule with specific properties that make it an attractive candidate for various biochemical and pharmaceutical studies.

In the realm of medicinal chemistry, 3-(2,4-Difluorophenyl)-3-(trifluoroacetamido)propanoic acid has been investigated for its potential as a lead compound in drug discovery. Recent studies have focused on its ability to modulate specific biological pathways and receptors. For instance, research has shown that this compound exhibits promising anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it could be developed into a therapeutic agent for treating inflammatory diseases.

Beyond its anti-inflammatory effects, 3-(2,4-Difluorophenyl)-3-(trifluoroacetamido)propanoic acid has also been explored for its potential as an anticancer agent. Preclinical studies have demonstrated that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells. These results highlight the compound's potential as a novel anticancer drug candidate.

The physicochemical properties of 3-(2,4-Difluorophenyl)-3-(trifluoroacetamido)propanoic acid have also been extensively studied. It is known to be soluble in common organic solvents such as DMSO and ethanol, which facilitates its use in various biochemical assays and cell culture experiments. Additionally, the compound exhibits good stability under physiological conditions, making it suitable for in vivo studies.

In terms of synthetic methods, several efficient routes have been developed for the preparation of 3-(2,4-Difluorophenyl)-3-(trifluoroacetamido)propanoic acid. One common approach involves the reaction of 2,4-difluorobenzaldehyde with an appropriate amino acid derivative followed by trifluoroacetylation. This multi-step synthesis can be optimized to achieve high yields and purity levels, which are crucial for both research and industrial applications.

The safety profile of 3-(2,4-Difluorophenyl)-3-(trifluoroacetamido)propanoic acid has been evaluated in several preclinical studies. Toxicity assessments have shown that the compound is generally well-tolerated at therapeutic concentrations. However, as with any new chemical entity, further safety evaluations are necessary to ensure its suitability for clinical use.

In conclusion, 3-(2,4-Difluorophenyl)-3-(trifluoroacetamido)propanoic acid (CAS No. 1787525-94-3) represents a promising compound with diverse applications in medicinal chemistry and drug discovery. Its unique structural features and biological activities make it an attractive candidate for further development into therapeutic agents for treating inflammatory diseases and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

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